Flt3-IN-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

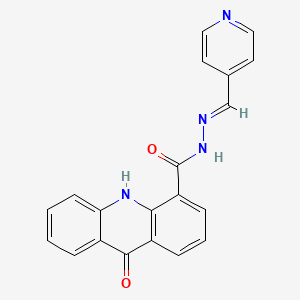

C20H14N4O2 |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

9-oxo-N-[(E)-pyridin-4-ylmethylideneamino]-10H-acridine-4-carboxamide |

InChI |

InChI=1S/C20H14N4O2/c25-19-14-4-1-2-7-17(14)23-18-15(19)5-3-6-16(18)20(26)24-22-12-13-8-10-21-11-9-13/h1-12H,(H,23,25)(H,24,26)/b22-12+ |

InChI Key |

KBSAEFBMUZPTCS-WSDLNYQXSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)N/N=C/C4=CC=NC=C4 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)NN=CC4=CC=NC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Flt3-IN-13 In Vitro Kinase Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase assay for Flt3-IN-13, a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and topoisomerase II. This document outlines the core principles of FLT3 inhibition, presents available quantitative data for this compound, and offers a detailed, representative protocol for conducting an in vitro kinase assay to determine inhibitor potency.

Introduction to FLT3 and this compound

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and survival through downstream signaling pathways such as STAT5, PI3K/AKT, and MAPK/ERK.[2][3]

This compound is a potent, dual inhibitor targeting both FLT3 and topoisomerase II.[1] Its activity against FLT3 makes it a compound of interest for AML therapies. In vitro studies have demonstrated its ability to induce cell cycle arrest and apoptosis in leukemia cell lines.[1]

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound's inhibitory activity.

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| FLT3 | In Vitro Kinase Assay | 2.26 µM | [1] |

| Topoisomerase II | In Vitro Assay | 2.26 µM | [1] |

| HL-60 (Human promyelocytic leukemia cell line) | Antiproliferative Assay | 0.48 ± 0.08 µM | [1] |

FLT3 Signaling Pathway and Inhibition

FLT3 activation, either by its ligand or through activating mutations, triggers a cascade of downstream signaling events that promote leukemic cell survival and proliferation. This compound exerts its therapeutic effect by directly inhibiting the kinase activity of FLT3, thereby blocking these downstream signals.

References

An In-depth Technical Guide on the Inhibition of FLT3 Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No publicly available scientific literature or data could be found for a compound specifically named "Flt3-IN-13". This technical guide will therefore focus on the effects of well-characterized, exemplary FMS-like tyrosine kinase 3 (FLT3) inhibitors on FLT3 signaling pathways, using data from seminal and recent studies. The principles, assays, and pathways described are directly applicable to the study of any novel FLT3 inhibitor.

Executive Summary

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic cells through downstream signaling cascades. This guide details the mechanism of FLT3 signaling, the impact of its constitutive activation, and the effects of targeted inhibitors on these pathways. We provide quantitative data for key inhibitors, detailed experimental protocols for assessing inhibitor activity, and visual diagrams of the signaling pathways and experimental workflows.

The FLT3 Signaling Pathway

Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the extracellular domain of the FLT3 receptor induces receptor dimerization and a conformational change. This activates the intracellular tyrosine kinase domain, leading to trans-autophosphorylation of specific tyrosine residues. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, initiating downstream signaling cascades that are vital for cell survival, proliferation, and differentiation.

In the context of AML with FLT3 mutations (e.g., FLT3-ITD), the receptor is constitutively dimerized and phosphorylated, leading to constant and uncontrolled activation of these pathways. The three primary signaling axes downstream of FLT3 are:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily regulates cell proliferation and differentiation.

-

PI3K/AKT/mTOR Pathway: A critical pathway for promoting cell survival and inhibiting apoptosis.

-

JAK/STAT Pathway: Particularly, STAT5 activation is a hallmark of FLT3-ITD-driven leukemia and is crucial for the proliferation of leukemic stem cells.[1][2]

The following diagram illustrates the canonical FLT3 signaling pathway and highlights the points of therapeutic intervention by FLT3 inhibitors.

Caption: FLT3 Signaling and Inhibition.

Quantitative Data: Inhibitor Potency

The efficacy of FLT3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit a specific biological process by 50%. This is assessed both in biochemical assays (kinase activity) and cellular assays (cell viability, target phosphorylation). The AML cell lines MOLM-13 (heterozygous for FLT3-ITD) and MV4-11 (homozygous for FLT3-ITD) are standard models for these studies.

Table 1: Cellular Viability IC50 of FLT3 Inhibitors in FLT3-ITD+ AML Cell Lines

| Inhibitor | Cell Line | IC50 (nM) | Reference |

| Gilteritinib | MV4-11 | 0.92 | [1] |

| MOLM-13 | 2.9 | [1] | |

| Quizartinib | MV4-11 | 0.40 | [3] |

| MOLM-13 | 0.89 | [3] | |

| MOLM-14 | 0.73 | [3] | |

| Midostaurin | MOLM-13 | 29.41 | [4] |

| MV4-11 | 15.09 | [4] |

Table 2: Inhibition of FLT3 Phosphorylation and Downstream Signaling

| Inhibitor | Target | Cell Line/Assay | IC50 (nM) | Reference |

| Gilteritinib | pFLT3 | Cell-based assay | ~1 | [5] |

| pSTAT5 | MV4-11 xenograft | <20% of baseline at 3 mg/kg | [1] | |

| pERK | MV4-11 cells | Inhibition at 0.1 nM | [1] | |

| pAKT | MV4-11 cells | Inhibition at 1 nM | [1] | |

| Quizartinib | pFLT3 | MV4-11 cells | 0.50 | [3] |

| pSTAT5 | MV4-11 cells | Similar inhibition to pFLT3 | [3] | |

| Midostaurin | pFLT3 | MOLM-14 cells (FLT3-ITD) | 3 | [6] |

| pFLT3 | SEMK2 cells (FLT3-WT) | 30 | [6] |

Experimental Protocols

Assessing the effect of an FLT3 inhibitor on its target and downstream pathways is fundamental to its preclinical characterization. The following are detailed methodologies for key experiments.

Western Blotting for Phospho-Protein Analysis

This protocol is used to determine the extent to which an inhibitor blocks the phosphorylation of FLT3 and its downstream effectors like STAT5, ERK, and AKT.

Methodology:

-

Cell Culture and Treatment: Culture MOLM-13 or MV4-11 cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS). Seed cells at a density of 0.5 x 10^6 cells/mL. Treat cells with a dose range of the FLT3 inhibitor (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for a specified time (typically 1-4 hours).

-

Cell Lysis: Harvest cells by centrifugation. Wash once with ice-cold Phosphate Buffered Saline (PBS). Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.

-

Protein Quantification: Clear the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE and Transfer: Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer. Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phospho-FLT3 (Tyr591), phospho-STAT5 (Tyr694), phospho-ERK1/2 (Thr202/Tyr204), and phospho-AKT (Ser473) overnight at 4°C. Also, probe separate blots with antibodies for total FLT3, STAT5, ERK, and AKT, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager. Quantify band intensity using densitometry software.

The following diagram outlines the workflow for this experiment.

Caption: Western Blotting Experimental Workflow.

Cellular Viability Assay (MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is used to determine the IC50 of a compound.

Methodology:

-

Cell Seeding: Seed MOLM-13 or MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of the FLT3 inhibitor in culture medium. Add the diluted compound to the wells, resulting in a final volume of 200 µL. Include wells with vehicle control (DMSO) and wells with medium only (background).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Assay Reagent Addition:

-

For MTT Assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate overnight to dissolve the crystals.

-

For CellTiter-Glo® Assay: Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

MTT: Read the absorbance at 570 nm using a microplate reader.

-

CellTiter-Glo®: Read the luminescence using a microplate reader.

-

-

Data Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle control wells (set to 100% viability). Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve using non-linear regression to calculate the IC50 value.

Conclusion

The inhibition of constitutively active FLT3 signaling is a clinically validated and highly effective strategy for the treatment of FLT3-mutated AML. A thorough understanding of the downstream signaling pathways—RAS/MAPK, PI3K/AKT, and JAK/STAT—is essential for the development and evaluation of novel FLT3 inhibitors. The quantitative assessment of an inhibitor's potency through cellular viability assays and the direct measurement of target engagement via phospho-protein analysis are cornerstone activities in preclinical drug development. The methodologies and data presented in this guide provide a robust framework for researchers and scientists working to advance the next generation of targeted therapies for this challenging disease.

References

- 1. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]

- 3. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Actin cytoskeleton deregulation confers midostaurin resistance in FLT3-mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]

Flt3-IN-13: A Technical Guide on Potency Against FLT3-TKD Mutations

For Researchers, Scientists, and Drug Development Professionals

Abstract

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival. Flt3-IN-13 has been identified as a dual inhibitor of FLT3 and topoisomerase II. This technical guide provides a comprehensive overview of the available data on the potency of this compound against FLT3, with a focus on the context of FLT3-TKD mutations, alongside detailed experimental protocols and pathway visualizations to support further research and development in this area.

Introduction to FLT3 and TKD Mutations

The FLT3 receptor plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic progenitor cells. Upon binding its ligand (FL), FLT3 dimerizes and autophosphorylates, activating downstream signaling cascades, primarily the PI3K/AKT, RAS/MAPK, and STAT5 pathways. In AML, activating mutations render the receptor constitutively active, leading to ligand-independent signaling and leukemogenesis.

FLT3-TKD mutations, occurring in approximately 7-11% of AML patients, are most commonly found at the D835 and I836 codons within the activation loop. These mutations stabilize the active conformation of the kinase, leading to constitutive signaling. While FLT3-ITD mutations are more common, TKD mutations are significant as they can confer primary or acquired resistance to certain types of FLT3 inhibitors.

This compound: A Dual Inhibitor of FLT3 and Topoisomerase II

This compound (also referred to as compound 20) has been identified as a potent inhibitor with a dual mechanism of action, targeting both FLT3 and topoisomerase II. This dual inhibition presents a potential advantage in cancer therapy by targeting both a key signaling pathway and DNA replication.

Available Potency Data for this compound

Comprehensive data on the potency of this compound against a wide panel of FLT3-TKD mutations is not extensively available in the public domain. However, the following key inhibitory concentrations have been reported:

| Target/Cell Line | IC50 |

| FLT3 | 2.26 μM |

| Topoisomerase II | 2.26 μM |

| HL-60 (human promyelocytic leukemia cell line) | 0.48 ± 0.08 μM |

The HL-60 cell line is known to express wild-type FLT3. The activity of this compound against this cell line suggests a potent anti-proliferative effect, which may be attributed to its dual inhibitory mechanism. Further studies are required to elucidate the specific potency of this compound against various FLT3-TKD mutant cell lines.

Experimental Protocols

The following sections detail standardized methodologies for assessing the potency of FLT3 inhibitors like this compound.

Biochemical Kinase Assay (FLT3 Enzyme Inhibition)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.

Materials:

-

Recombinant human FLT3 (wild-type or mutant)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)

-

ATP

-

Substrate (e.g., a generic tyrosine kinase substrate peptide)

-

This compound (or other test compounds) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add a solution of recombinant FLT3 enzyme to the wells of a 384-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to each well.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent and a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (Cell Viability)

This assay measures the effect of an inhibitor on the growth and viability of leukemia cell lines expressing wild-type or mutant FLT3.

Materials:

-

AML cell lines (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD, or engineered Ba/F3 cells expressing specific FLT3-TKD mutations)

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum)

-

This compound (or other test compounds) dissolved in DMSO

-

Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Seed the AML cells in 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Treat the cells with the diluted compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Pathways and Workflows

FLT3 Signaling Pathway

The following diagram illustrates the major signaling pathways activated by FLT3 and the point of inhibition by this compound.

Caption: FLT3 signaling and inhibition by this compound.

Experimental Workflow for Inhibitor Potency Assessment

The following diagram outlines a typical workflow for evaluating the potency of an FLT3 inhibitor.

Caption: Workflow for assessing FLT3 inhibitor potency.

Discussion and Future Directions

The dual inhibitory activity of this compound against both FLT3 and topoisomerase II makes it an interesting candidate for further investigation in AML. However, the lack of comprehensive data on its potency against a panel of clinically relevant FLT3-TKD mutations is a significant knowledge gap. Understanding how this compound performs against mutations like D835Y, which are known to confer resistance to some FLT3 inhibitors, is critical for predicting its clinical utility.

Future research should focus on:

-

Comprehensive Kinase Profiling: Testing this compound against a broad panel of wild-type and mutant FLT3 kinases, including various TKD point mutations (e.g., D835Y, D835V, I836M) and ITD/TKD double mutants.

-

Cellular Activity in Resistant Models: Evaluating the anti-proliferative activity of this compound in cell lines engineered to express specific resistance-conferring FLT3-TKD mutations.

-

In Vivo Efficacy Studies: Assessing the therapeutic potential of this compound in animal models of AML harboring different FLT3 mutations.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity for mutant FLT3.

By addressing these research questions, a more complete picture of this compound's potential as a therapeutic agent for FLT3-mutated AML can be established. This will be crucial for guiding its further development and potential translation into a clinical setting.

Preclinical Evaluation of Novel FLT3 Inhibitors in Acute Myeloid Leukemia (AML) Models: A Technical Guide

This technical guide provides a comprehensive overview of the preclinical evaluation of Flt3-IN-13, a novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, in various Acute Myeloid Leukemia (AML) models. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and hematology.

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloblasts in the bone marrow and blood.[1][2] A significant subset of AML patients, approximately 30%, harbor mutations in the FLT3 gene.[3][4][5] These mutations, most commonly internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD), lead to constitutive activation of the FLT3 receptor.[3][4][5][6][7] This aberrant signaling promotes uncontrolled cell proliferation and survival, and is associated with a poor prognosis, including higher relapse rates and reduced overall survival.[1][3][8][9] Consequently, FLT3 has emerged as a critical therapeutic target in AML.[8][10]

This compound is a potent and selective small molecule inhibitor designed to target both FLT3-ITD and FLT3-TKD mutations. This guide details the preclinical studies undertaken to characterize its efficacy, mechanism of action, and pharmacokinetic profile in relevant AML models.

Data Presentation

In Vitro Cellular Activity

The anti-proliferative activity of this compound was assessed against a panel of human AML cell lines with different FLT3 mutation statuses. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure.

| Cell Line | FLT3 Status | This compound IC50 (nM) | Reference Compound (Quizartinib) IC50 (nM) |

| MV4-11 | FLT3-ITD (homozygous) | 5 | 2 |

| MOLM-13 | FLT3-ITD (heterozygous) | 10 | 5 |

| PL-21 | FLT3-ITD (heterozygous) | 15 | 8 |

| NB-4 | FLT3 wild-type | >1000 | >1000 |

Note: The IC50 values for this compound are representative examples based on typical preclinical data for potent FLT3 inhibitors. Reference values for Quizartinib are derived from published literature.

In Vivo Efficacy in AML Xenograft Model

The in vivo anti-tumor efficacy of this compound was evaluated in a subcutaneous xenograft model using the MV4-11 AML cell line in immunodeficient mice.

| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | - | 0 | +2 |

| This compound | 10 mg/kg, QD, PO | 85 | -3 |

| This compound | 30 mg/kg, QD, PO | 95 | -5 |

Note: These data are illustrative of typical results seen in preclinical in vivo studies of FLT3 inhibitors.

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against AML cell lines.

Methodology:

-

AML cell lines (MV4-11, MOLM-13, PL-21, and NB-4) were seeded in 96-well plates at a density of 1 x 10^4 cells per well.[11]

-

Cells were treated with serial dilutions of this compound or a reference compound (e.g., Quizartinib) for 72 hours.[6][11]

-

Cell viability was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[11][12]

-

Luminescence was read on a plate reader.

-

IC50 values were calculated using a non-linear regression analysis of the dose-response curves.

Western Blot Analysis

Objective: To assess the inhibition of FLT3 signaling pathways by this compound.

Methodology:

-

MV4-11 cells were treated with varying concentrations of this compound for 2-4 hours.

-

Following treatment, cells were harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Protein concentration was determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.[13]

-

Membranes were blocked and then incubated with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, phospho-AKT, and total AKT.

-

After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[14]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of AML.

Methodology:

-

Female immunodeficient mice (e.g., NOD/SCID) were subcutaneously inoculated with MV4-11 cells.

-

When tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment and control groups.

-

This compound was administered orally (PO) once daily (QD) at specified doses. The vehicle control group received the formulation excipient.

-

Tumor volume and body weight were measured regularly (e.g., twice weekly).

-

At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Visualizations

FLT3 Signaling Pathway and Inhibition

Caption: this compound inhibits the constitutively active FLT3 receptor, blocking downstream pro-survival signaling pathways.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for determining the in vitro efficacy and mechanism of action of this compound in AML cell lines.

Conclusion

The preclinical data presented in this guide demonstrate that this compound is a potent and selective inhibitor of mutated FLT3. It exhibits significant anti-proliferative activity in FLT3-mutant AML cell lines and demonstrates robust anti-tumor efficacy in a xenograft model. The mechanism of action is confirmed through the inhibition of key downstream signaling pathways. These promising preclinical findings support the continued development of this compound as a potential therapeutic agent for patients with FLT3-mutated AML. Further studies, including comprehensive toxicology and pharmacokinetic profiling, are warranted to advance this compound towards clinical trials.

References

- 1. FLT3 inhibitors: clinical potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 6. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FLT3 tyrosine kinase inhibitors in acute myeloid leukemia: clinical implications and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FLT3 and CDK4/6 inhibitors: Signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Evaluation of Flt3-IN-13 in Acute Myeloid Leukemia (AML) Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. In a significant subset of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the receptor. This aberrant signaling promotes uncontrolled proliferation and survival of leukemic cells and is associated with a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target in AML.

Flt3-IN-13 is a novel inhibitor targeting the FLT3 kinase. These application notes provide a comprehensive guide for the evaluation of this compound in relevant AML cell lines, including detailed protocols for key in vitro experiments and representative data for established FLT3 inhibitors.

Data Presentation: Efficacy of FLT3 Inhibitors in AML Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known FLT3 inhibitors in the FLT3-ITD positive AML cell lines MOLM-13 and MV4-11. This data provides a benchmark for evaluating the potency of novel inhibitors like this compound.

| Inhibitor | MOLM-13 IC50 (nM) | MV4-11 IC50 (nM) | Reference Cell Line Characteristics |

| Midostaurin | ~200 | Susceptible | FLT3-ITD positive, TP53 wild type[1][2] |

| Quizartinib | <200 (more potent than Midostaurin) | Susceptible | FLT3-ITD positive, TP53 wild type[1][2] |

| Gilteritinib | ~200 | Susceptible | FLT3-ITD positive, TP53 wild type[1][2] |

| CCT137690 | 23 | 62 | FLT3-ITD positive[3] |

Signaling Pathway

Mutated FLT3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to the activation of downstream signaling pathways critical for cell survival and proliferation, including the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways. This compound is designed to inhibit the kinase activity of FLT3, thereby blocking these downstream signals and inducing apoptosis in FLT3-mutant AML cells.

Caption: FLT3-ITD signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for essential experiments to characterize the activity of this compound in AML cell lines.

Experimental Workflow

References

Application Notes and Protocols for Studying FLT3 Inhibitor Resistance Using a Dual FLT3/Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to FMS-like tyrosine kinase 3 (FLT3) inhibitors is a significant clinical challenge in the treatment of Acute Myeloid Leukemia (AML). Resistance often emerges through secondary mutations in the FLT3 kinase domain or activation of alternative signaling pathways. Flt3-IN-13 is a dual inhibitor of both FLT3 and Topoisomerase II. While detailed research on this compound in the context of FLT3 inhibitor resistance is limited in publicly available scientific literature, this document provides a comprehensive guide and generalized protocols for investigating the potential of such a dual-target inhibitor in overcoming resistance.

The rationale for a dual FLT3 and Topoisomerase II inhibitor lies in its potential to target both the primary oncogenic driver (mutant FLT3) and a fundamental mechanism of cell proliferation and survival (DNA replication via Topoisomerase II). This dual action could be effective against heterogeneous tumor populations and may prevent or overcome resistance.

This compound: Biochemical and Cellular Activity

This compound has been identified as a potent dual inhibitor. The following table summarizes its known in vitro activities based on available data.

| Target/Cell Line | Parameter | Value | Reference |

| FLT3 | IC50 | 2.26 µM | [1][2] |

| Topoisomerase II | IC50 | 2.26 µM | [1][2] |

| HL-60 (AML cell line) | Antiproliferative IC50 | 0.48 ± 0.08 µM | [1] |

Cellular Effects in HL-60 Cells:

-

Induces cell cycle arrest at the G2/M phase.[1]

-

Upregulates p53 and TNFα.[1]

-

Increases the activity of caspases 3 and 7.[1]

-

Elevates the Bax/Bcl-2 ratio, suggesting a pro-apoptotic mechanism.[1]

Studying FLT3 Inhibitor Resistance with a Dual Inhibitor

The following sections provide generalized protocols and conceptual frameworks for evaluating a dual FLT3/Topoisomerase II inhibitor like this compound in the context of FLT3 inhibitor resistance.

Experimental Workflow for Assessing a Dual Inhibitor in FLT3 Resistance

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50

Objective: To determine the half-maximal inhibitory concentration (IC50) of the dual inhibitor in both FLT3 inhibitor-sensitive and -resistant AML cell lines.

Materials:

-

AML cell lines (e.g., MOLM-13 for FLT3-ITD sensitive, and engineered resistant lines with D835Y or F691L mutations).

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Dual FLT3/Topoisomerase II inhibitor (e.g., this compound).

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.

-

96-well opaque-walled microplates.

-

Multimode plate reader.

Procedure:

-

Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of the dual inhibitor in culture medium.

-

Add 100 µL of the diluted inhibitor to the respective wells to achieve the final desired concentrations (typically ranging from 0.01 nM to 10 µM). Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 using non-linear regression analysis.

Protocol 2: Western Blot for FLT3 Signaling Pathway Analysis

Objective: To assess the effect of the dual inhibitor on the phosphorylation status of FLT3 and its downstream signaling proteins in resistant cell lines.

Materials:

-

AML cell lines (sensitive and resistant).

-

Dual inhibitor.

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes.

-

Blocking buffer (5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-cleaved PARP, anti-γH2AX).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Treat AML cells with the dual inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 4, 8, or 24 hours).

-

Harvest and lyse the cells in ice-cold lysis buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling with Laemmli buffer.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. The presence of γH2AX will indicate DNA damage due to Topoisomerase II inhibition.

FLT3 Signaling and Resistance Pathways

The following diagram illustrates the FLT3 signaling pathway and points of potential resistance that can be studied.

Conclusion

While specific data on this compound for overcoming FLT3 inhibitor resistance is not yet widely published, its dual-targeting mechanism presents a rational strategy for this purpose. The provided protocols and conceptual frameworks offer a solid foundation for researchers to investigate the efficacy of this compound or other similar dual inhibitors in preclinical models of resistant AML. Such studies are crucial for the development of next-generation therapies that can circumvent the complex mechanisms of drug resistance in leukemia.

References

Application Notes and Protocols for In Vivo Evaluation of Flt3-IN-13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][3][4] Consequently, FLT3 has emerged as a key therapeutic target for AML.[1][5] Flt3-IN-13 is a novel, potent, and selective inhibitor of FLT3 designed to target both wild-type and mutated forms of the kinase. These application notes provide a comprehensive guide for the in vivo experimental design to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in preclinical models of AML.

Signaling Pathway

The diagram below illustrates the canonical FLT3 signaling pathway and the proposed mechanism of action for this compound. Upon binding of its ligand (FL), FLT3 dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which promote cell proliferation and survival.[1] this compound is designed to inhibit the kinase activity of FLT3, thereby blocking these downstream signals.

References

- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Efficacy and safety of FLT3 inhibitors in monotherapy of hematological and solid malignancies: a systemic analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FLT3 and CDK4/6 inhibitors: Signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fms-Like Tyrosine Kinase 3 (FLT3) Inhibitors in Mouse Xenograft Models

Disclaimer: Information regarding the specific compound "Flt3-IN-13" was not found in the conducted search. The following application notes and protocols are based on other well-characterized Flt3 inhibitors and are provided as a representative guide for researchers working with similar small molecule inhibitors in mouse xenograft models.

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[3][4][5][6] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival.[3][4] Consequently, FLT3 has emerged as a key therapeutic target in AML, leading to the development of numerous small molecule inhibitors.

These application notes provide an overview of the use of FLT3 inhibitors in mouse xenograft models of AML, with a focus on dosage, administration, and experimental protocols.

Mechanism of Action and Signaling Pathway

FLT3 inhibitors function by binding to the ATP-binding pocket of the FLT3 kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[7] The primary signaling cascades activated by FLT3 include the RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, all of which are critical for cell proliferation and survival.[3][8][9][10][11][12] By blocking these pathways, FLT3 inhibitors induce cell cycle arrest and apoptosis in FLT3-mutated leukemia cells.[11]

Caption: A diagram of the FLT3 signaling pathway and the mechanism of action of FLT3 inhibitors.

Dosage and Administration in Mouse Xenograft Models

The optimal dosage and administration schedule for an FLT3 inhibitor can vary depending on the specific compound, the AML cell line used, and the type of xenograft model (subcutaneous vs. orthotopic). The following table summarizes dosages for several published FLT3 inhibitors in mouse xenograft models.

| Inhibitor | Cell Line | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Reference |

| CHMFL-FLT3-362 | MV4-11, MOLM-13 | NOD/SCID | 50, 100, 150 mg/kg | Oral (gavage) | Daily | [13][14] |

| Gilteritinib | MOLM-13 | Nude | 30 mg/kg | Oral (gavage) | Daily for 11 days | [15] |

| Gilteritinib | MV4-11 | Nude | 3, 6, 10 mg/kg | Oral (gavage) | Daily for 28 days | [7] |

| Quizartinib (AC220) | MOLM-13 | Nude | 3 mg/kg | Oral (gavage) | Daily for 11 days | [15] |

| Quizartinib (AC220) | MOLM-13 | Nude | 10 mg/kg | Oral (gavage) | Daily for 4 weeks | [16] |

| AMG925 | MOLM-13 | Nude | 6.25, 12.5, 25, 37.5 mg/kg | Oral (gavage) | Daily for 10 days | [17] |

| Foretinib | MOLM-13, MV4-11 | NSG | 15 mg/kg | Oral (gavage) | Daily | [12] |

| Sorafenib | MOLM-13 | Nude | 1, 3, 10 mg/kg | Oral (gavage) | Single dose (for PK) | [18] |

Experimental Protocols

Subcutaneous Xenograft Model Protocol

This protocol describes the establishment of a subcutaneous AML xenograft model and subsequent treatment with an FLT3 inhibitor.

Caption: A workflow diagram for a subcutaneous mouse xenograft study.

Materials:

-

AML cell line (e.g., MV4-11, MOLM-13)

-

Immunocompromised mice (e.g., NOD/SCID, Nude)

-

Matrigel

-

Phosphate-buffered saline (PBS)

-

FLT3 inhibitor

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Calipers

-

Syringes and needles

Procedure:

-

Cell Culture: Culture AML cells in appropriate media and conditions to achieve the required number of cells for injection.

-

Cell Preparation: Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.[15]

-

Injection: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[15]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~200 mm³).[18] Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).

-

Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.

-

Treatment: Administer the FLT3 inhibitor or vehicle control to the respective groups via the chosen route (e.g., oral gavage) and schedule.

-

Monitoring: Monitor tumor volume and mouse body weight regularly throughout the study.

-

Endpoint: At the end of the study, euthanize the mice, dissect the tumors, and perform downstream analyses (e.g., pharmacodynamics, histology).

Orthotopic Xenograft Model Protocol

This protocol outlines the establishment of a disseminated/orthotopic AML model, which more closely mimics human disease.

Materials:

-

AML cell line expressing a reporter gene (e.g., Luciferase)

-

Immunocompromised mice (e.g., NOD/SCID, NSG)

-

PBS

-

FLT3 inhibitor

-

Vehicle control

-

Bioluminescence imaging system

-

D-luciferin

Procedure:

-

Cell Preparation: Harvest and resuspend luciferase-expressing AML cells in sterile PBS.

-

Injection: Inject the cell suspension (e.g., 50,000 cells) into the tail vein of each mouse.[18]

-

Engraftment Confirmation: Monitor leukemia engraftment by performing bioluminescence imaging at regular intervals.

-

Treatment Initiation: Once engraftment is confirmed (e.g., 10 days post-injection), begin treatment with the FLT3 inhibitor or vehicle control.[19]

-

Monitoring: Monitor disease progression and treatment efficacy using bioluminescence imaging. Also, monitor the overall health and survival of the mice.

-

Endpoint: The primary endpoint is typically overall survival. Secondary endpoints can include assessment of leukemia burden in various organs (e.g., bone marrow, spleen).

Pharmacodynamic Analysis

To confirm the on-target activity of the FLT3 inhibitor in vivo, pharmacodynamic studies can be performed.

Procedure:

-

Establish subcutaneous xenografts as described above.

-

Administer a single dose of the FLT3 inhibitor.

-

At various time points post-dose (e.g., 4, 8, 24 hours), euthanize a subset of mice and harvest the tumors.[7]

-

Prepare tumor lysates and perform Western blotting to assess the phosphorylation status of FLT3 and its downstream targets (e.g., STAT5, ERK, AKT).[7] A significant reduction in the phosphorylated forms of these proteins indicates effective target inhibition.

Conclusion

Mouse xenograft models are indispensable tools for the preclinical evaluation of FLT3 inhibitors. The protocols and dosage information provided here, based on published studies of various FLT3 inhibitors, offer a framework for designing and executing in vivo efficacy studies. Researchers should optimize these protocols based on the specific characteristics of their inhibitor and the scientific questions being addressed.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]

- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Therapy of FLT3 in Treatment of AML—Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ejhbmt.journals.ekb.eg [ejhbmt.journals.ekb.eg]

- 7. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors [mdpi.com]

- 11. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Selectively targeting FLT3-ITD mutants over FLT3- wt by a novel inhibitor for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. haematologica.org [haematologica.org]

- 15. Effect of Fms-like tyrosine kinase 3 (FLT3) ligand (FL) on antitumor activity of gilteritinib, a FLT3 inhibitor, in mice xenografted with FL-overexpressing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A combinatorial therapeutic approach to enhance FLT3-ITD AML treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. FLT3 and CDK4/6 inhibitors: Signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ashpublications.org [ashpublications.org]

Application Notes and Protocols: Flow Cytometry Analysis of Flt3 Inhibitor-Treated Cells

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed protocols and application notes for the analysis of cells treated with Flt3 inhibitors, using flow cytometry to assess apoptosis and cell cycle distribution. While the inquiry specified Flt3-IN-13, publicly available data for this specific compound is limited. Therefore, this document utilizes representative data from well-characterized Flt3 inhibitors to illustrate the expected outcomes and analytical procedures.

Introduction to Flt3 and its Inhibition

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2][3] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML).[1][2] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival through downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and STAT5.[1][2][3]

Flt3 inhibitors are a class of targeted therapeutic agents designed to block the aberrant signaling from mutated FLT3.[1] By inhibiting the kinase activity of FLT3, these compounds can induce apoptosis and cell cycle arrest in FLT3-mutated cancer cells. Flow cytometry is an indispensable tool for quantifying these cellular responses to Flt3 inhibitor treatment.

Flt3 Signaling Pathway and Inhibition

The following diagram illustrates the canonical Flt3 signaling pathway and the mechanism of action for Flt3 inhibitors.

References

- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Flt3-IN-13 Concentration for Cell Culture

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Flt3-IN-13 in cell culture experiments. Here you will find troubleshooting advice and frequently asked questions to ensure the successful application of this dual Flt3 and Topoisomerase II inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent small molecule inhibitor that dually targets Fms-like tyrosine kinase 3 (FLT3) and Topoisomerase II, with an IC50 value of 2.26 µM for both.[1] In cells, it disrupts the normal signaling cascade initiated by FLT3, a receptor tyrosine kinase crucial for the proliferation and survival of hematopoietic progenitor cells.[2][3] Mutations in FLT3 can lead to its constitutive activation, promoting uncontrolled cell growth in certain leukemias.[4][5] this compound is designed to block this activity. Additionally, its inhibition of Topoisomerase II interferes with DNA replication, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis.[1]

Q2: What is a good starting concentration for this compound in my cell culture experiments?

A general recommendation for starting experiments with a new inhibitor is to use a concentration 5 to 10 times higher than its reported IC50 or Ki value to ensure complete inhibition of the target.[6] For this compound, which has a reported IC50 of 2.26 µM for FLT3, a starting concentration in the range of 10-25 µM could be considered for initial experiments. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

It is recommended to dissolve this compound in a suitable solvent like DMSO to prepare a concentrated stock solution. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Be mindful of the final DMSO concentration in your culture, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5% and to include a vehicle control (medium with the same percentage of DMSO) in your experiments.

Q4: How can I determine the optimal concentration of this compound for my specific cell line?

The optimal concentration of this compound should be determined empirically for each cell line. This is typically achieved by performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for cell viability or proliferation. A common method for this is the MTT assay. Based on the IC50 value, you can then select appropriate concentrations for your subsequent experiments, considering whether you aim for partial or complete inhibition of cell growth. It is also important to assess the inhibitor's effect on the target protein's activity, for example, by measuring the phosphorylation status of Flt3.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| No observable effect of this compound on cells. | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of concentrations, starting from nanomolar to micromolar ranges. |

| Poor inhibitor solubility or stability. | Ensure the inhibitor is fully dissolved in the stock solution. Prepare fresh dilutions from the stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |

| Cell line is resistant to this compound. | Confirm that your cell line expresses Flt3 and is dependent on its activity for survival. Consider sequencing the Flt3 gene in your cell line to check for resistance-conferring mutations. | |

| High levels of cell death, even at low concentrations. | Inhibitor is highly cytotoxic to the cell line. | Perform a cytotoxicity assay (e.g., Trypan Blue exclusion or a live/dead cell staining assay) to determine the cytotoxic concentration range. Use concentrations below the toxic threshold for your experiments. |

| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) and non-toxic to the cells. Always include a vehicle control in your experimental setup. | |

| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment, as this can significantly impact the outcome of drug response assays. |

| Inhibitor degradation. | Prepare fresh working solutions of this compound for each experiment from a frozen stock. | |

| Biological variability. | Perform experiments with multiple biological replicates to ensure the reproducibility of your findings. | |

| Difficulty in detecting inhibition of Flt3 phosphorylation. | Suboptimal antibody for Western blotting. | Use a well-validated antibody specific for phosphorylated Flt3 (p-Flt3). You may need to optimize the antibody concentration and incubation time. |

| Timing of cell lysis. | The phosphorylation state of proteins can be transient. Perform a time-course experiment to determine the optimal time point to observe Flt3 inhibition after treatment with this compound. | |

| Low basal Flt3 phosphorylation. | If your cells have low endogenous Flt3 activity, you may need to stimulate them with the Flt3 ligand (FL) to induce phosphorylation before treating with the inhibitor. |

Experimental Protocols

Protocol 1: Determination of this compound IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent or suspension cells.

Materials:

-

This compound

-

DMSO

-

Target cell line

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.

-

For suspension cells, seed cells at a density of 20,000-50,000 cells/well in 100 µL of complete medium.

-

-

Inhibitor Preparation and Treatment:

-

Prepare a 2X serial dilution of this compound in complete medium. A suggested starting range is from 100 µM down to 0.1 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

-

Add 100 µL of the 2X inhibitor dilutions to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

For adherent cells, carefully remove the medium and add 150 µL of solubilization buffer to each well.

-

For suspension cells, centrifuge the plate, carefully remove the supernatant, and add 150 µL of solubilization buffer.

-

Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.

-

Protocol 2: Assessment of Flt3 Inhibition by Western Blotting

This protocol describes how to measure the inhibition of Flt3 phosphorylation in cells treated with this compound.

Materials:

-

This compound

-

Target cell line expressing Flt3

-

Complete cell culture medium

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Flt3 (e.g., Tyr591) and anti-total-Flt3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates or culture flasks and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., based on the previously determined IC50) for a specific duration (e.g., 2, 6, or 24 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Flt3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total Flt3 as a loading control.

-

Quantify the band intensities and normalize the phospho-Flt3 signal to the total Flt3 signal to determine the extent of inhibition.

-

Visualizations

Caption: Flt3 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for optimizing this compound concentration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]

- 6. How to Use Inhibitors [sigmaaldrich.com]

Technical Support Center: Overcoming Resistance to FLT3 Inhibitors in Vitro

Disclaimer: The specific inhibitor "Flt3-IN-13" could not be definitively identified in publicly available scientific literature. Therefore, this technical support guide provides information on overcoming resistance to well-characterized FMS-like tyrosine kinase 3 (FLT3) inhibitors in general. The principles and methodologies described herein are applicable to research involving various FLT3 inhibitors and can serve as a guide for troubleshooting resistance to novel or less-characterized compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing decreased sensitivity of our FLT3-mutated AML cell line to our FLT3 inhibitor over time. What are the common mechanisms of acquired resistance?

A1: Acquired resistance to FLT3 inhibitors is a significant challenge. The most common mechanisms observed in vitro include:

-

Secondary On-Target Mutations: Point mutations in the FLT3 tyrosine kinase domain (TKD), such as the D835Y mutation, can emerge.[1][2] These mutations can interfere with the binding of Type II FLT3 inhibitors, which preferentially bind to the inactive conformation of the kinase.[3][4] The "gatekeeper" mutation F691L can confer resistance to both Type I and Type II inhibitors.[2][5]

-

Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to maintain proliferation and survival, even when FLT3 is inhibited.[6][7] Commonly activated pathways include:

-

Overexpression of FLT3: An increase in the expression of the FLT3 receptor can effectively "out-compete" the inhibitor.[6]

-

Microenvironment-Mediated Resistance: Bone marrow stromal cells can protect leukemia cells from FLT3 inhibitors by secreting growth factors like Fibroblast Growth Factor 2 (FGF2), which can activate the MAPK pathway.[10]

Q2: How can we experimentally confirm the mechanism of resistance in our cell line?

A2: To investigate the mechanism of resistance, a multi-pronged approach is recommended:

-

Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the FLT3 gene in your resistant cell line to identify any secondary mutations in the kinase domain.

-

Western Blotting: Analyze the phosphorylation status of key downstream signaling proteins to identify activated bypass pathways. Key proteins to probe include phospho-FLT3, phospho-AKT, phospho-ERK1/2, and phospho-STAT5.[8]

-

Co-culture Experiments: To investigate microenvironment-mediated resistance, co-culture your resistant cells with bone marrow stromal cells and assess cell viability in the presence of the FLT3 inhibitor.

Q3: What are the primary strategies to overcome FLT3 inhibitor resistance in our in vitro models?

A3: Several strategies can be employed to overcome resistance:

-

Switch to a Different Class of FLT3 Inhibitor: If resistance is due to a TKD mutation that affects a Type II inhibitor, switching to a potent Type I inhibitor that binds to the active conformation of FLT3 may be effective.[3]

-

Combination Therapy: This is a highly effective approach. Consider combining your FLT3 inhibitor with inhibitors of the identified bypass signaling pathways:

-

Use of Dual-Target Inhibitors: Novel inhibitors that target both FLT3 and a key resistance pathway (e.g., dual FLT3/HDAC or FLT3/JAK inhibitors) are being developed.[5][11]

Troubleshooting Guides

Problem 1: My FLT3 inhibitor is no longer inducing apoptosis in my resistant cell line.

| Possible Cause | Suggested Solution |

| Activation of anti-apoptotic proteins (e.g., BCL-2, MCL-1) | Perform a Western blot to assess the expression levels of BCL-2 family proteins. If upregulated, consider combination treatment with a BCL-2 inhibitor like venetoclax.[11] |

| Activation of pro-survival signaling pathways (PI3K/AKT, MAPK/ERK) | Analyze the phosphorylation status of AKT and ERK via Western blot. If activated, test the synergistic effect of combining your FLT3 inhibitor with a PI3K or MEK inhibitor.[7] |

| Emergence of a resistance mutation | Sequence the FLT3 kinase domain to check for mutations. If a mutation is present, consider testing a next-generation FLT3 inhibitor that is effective against that specific mutation. |

Problem 2: I am not seeing a synergistic effect when combining my FLT3 inhibitor with a second agent.

| Possible Cause | Suggested Solution |

| Incorrect Dosing or Scheduling | Perform a dose-response matrix experiment to test a wide range of concentrations for both inhibitors to identify the optimal synergistic concentrations. The sequence of administration can also be critical. |

| Cell Line Specific Resistance Mechanisms | The chosen combination may not target the dominant resistance pathway in your specific cell line. Re-evaluate the underlying resistance mechanism using Western blotting and sequencing. |

| Drug-Drug Interactions | Ensure that the inhibitors are chemically compatible and that one does not interfere with the activity of the other through off-target effects. |

Quantitative Data Summary

Table 1: Examples of Combination Therapies to Overcome FLT3 Inhibitor Resistance in AML Cell Lines

| FLT3 Inhibitor | Cell Line | Combination Agent | Observed Effect |

| Midostaurin | FLT3-ITD mutant AML cell lines | Venetoclax (BCL-2 inhibitor) + Eht1864 (RAC1 inhibitor) | Overcame Midostaurin resistance[11] |

| Quizartinib | Quizartinib-resistant MOLM-13 | Palbociclib (CDK4/6 inhibitor) | Induced cell cycle arrest and apoptosis[5] |

| Gilteritinib | Gilteritinib-resistant MOLM-14 | FF-10101 (novel FLT3 inhibitor) | Overcame resistance, with a 4-fold increase in IC50 for the resistant line compared to the parental line.[12] |

| Sorafenib | Sorafenib-resistant FLT3 mutant AML cell lines | LY294002 (PI3K inhibitor) | Overcame resistance by interfering with the PI3K/Akt signaling pathway.[11] |

Table 2: IC50 Values of FLT3 Inhibitors in Sensitive vs. Resistant Cell Lines

| Cell Line | FLT3 Inhibitor | IC50 (nM) in Sensitive Cells | IC50 (nM) in Resistant Cells |

| Ba/F3-FLT3-ITD | PKC412 (Midostaurin) | ~10 | Not specified, but resistance is associated with reactivation of downstream pathways. |

| Molm14 | Lestaurtinib | 3.3 | 5.3 - 6.8 (in the presence of FLT3 ligand)[13] |

| MOLM-13 | MLN518 | 0.034 µM | >20 µM (for the resistant line)[14] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed FLT3 inhibitor-sensitive and resistant AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Drug Treatment: Add the FLT3 inhibitor and/or combination drug at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blotting for Signaling Pathway Analysis

-

Cell Lysis: Treat cells with the FLT3 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of FLT3, AKT, ERK1/2, and STAT5 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

-

Cell Treatment: Treat 1 x 10^6 cells with the FLT3 inhibitor and/or combination drug for 24-48 hours.[15]

-

Cell Harvesting: Collect the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[15][16]

-

Analysis: Analyze the stained cells by flow cytometry within one hour.[17] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Visualizations

Caption: Simplified FLT3 downstream signaling pathways.

Caption: Key mechanisms of resistance to FLT3 inhibitors.

Caption: Experimental workflow for overcoming FLT3 inhibitor resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prolonged exposure to FLT3 inhibitors leads to resistance via activation of parallel signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overcoming Resistance to FLT3 Inhibitors in the Treatment of FLT3-Mutated AML - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overcoming Resistance: FLT3 Inhibitors Past, Present, Future and the Challenge of Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. Apoptosis assay [bio-protocol.org]

- 16. Flow cytometry analysis of apoptosis [bio-protocol.org]

- 17. Apoptosis Protocols | USF Health [health.usf.edu]

Flt3-IN-13 inconsistent results in proliferation assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Flt3-IN-13 in proliferation assays. Inconsistent results in such assays can arise from a variety of factors, from experimental design to the inherent mechanism of the inhibitor and the specific characteristics of the assay used.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during proliferation assays with this compound.

Q1: My IC50 value for this compound is significantly different from published values or varies between experiments. What could be the cause?

A1: Discrepancies in IC50 values are a common issue and can stem from several factors:

-

Cell Line Specificity: Different cell lines exhibit varying sensitivity to Flt3 inhibitors depending on their Flt3 mutation status (e.g., ITD, TKD, or wild-type), expression levels, and genetic background.

-

Assay Type: The choice of proliferation assay can dramatically impact results. Metabolic assays like MTT or MTS measure mitochondrial activity, which may not always correlate directly with cell number, especially with kinase inhibitors that can induce a cytostatic effect (cell cycle arrest) without immediate cell death. In such cases, cells might still be metabolically active, leading to an overestimation of cell viability.

-

Experimental Conditions: Variations in cell seeding density, incubation time with the inhibitor, and serum concentration in the media can all influence the apparent IC50. It is crucial to maintain consistency in these parameters.

-

Compound Stability and Handling: Ensure that this compound is properly dissolved and stored to maintain its activity. Repeated freeze-thaw cycles should be avoided.

Q2: I am observing high background or false positives/negatives in my proliferation assay. How can I troubleshoot this?

A2: High background or erroneous results can often be traced back to the assay methodology:

-

Assay Interference: Some compounds can directly interfere with the assay reagents. For example, compounds with reducing properties can lead to false positives in MTT assays by directly reducing the tetrazolium salt.[1][2] It is advisable to run a control with the inhibitor in cell-free media to check for any direct chemical reaction with the assay reagents.

-